1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2-phenoxyethylamine with 1,2,4-triazole under specific conditions. One common method includes:
Starting Materials: 2-Phenoxyethylamine and 1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal and anticancer agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with DNA or proteins, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: An aromatic ether with similar structural features but different applications.
1,2,4-Triazole: The parent compound of the triazole family.
Phenoxyethylamine: A precursor in the synthesis of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine.
Uniqueness
This compound is unique due to its combination of the phenoxyethyl group and the triazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c11-10-12-8-14(13-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChI Key |
NCKPSDVRHNNIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC(=N2)N |
Origin of Product |
United States |
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